molecular formula C20H22N2O4S B4894704 N-mesityl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-mesityl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B4894704
M. Wt: 386.5 g/mol
InChI Key: IMCXSOBCNOJQQZ-UHFFFAOYSA-N
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Description

N-mesityl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTDIA and is a member of the isothiazolidinone family of compounds. MTDIA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of MTDIA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, MTDIA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
MTDIA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, neuroprotective effects, and antibacterial and antifungal properties. MTDIA has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a role in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

MTDIA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, MTDIA has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of MTDIA, including the optimization of its synthesis methods, the development of more potent derivatives, and the evaluation of its potential applications in other scientific research fields. In addition, further studies are needed to fully understand the mechanism of action of MTDIA and its potential toxicity at high concentrations.

Synthesis Methods

MTDIA can be synthesized using various methods, including the reaction of 4-methyl-3-oxo-2-isothiazolidinone with N-mesitylanthranilic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction results in the formation of MTDIA, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methyl-3-oxo-2-isothiazolidinone with N-mesityl-2-chloroacetamide in the presence of a base such as triethylamine.

Scientific Research Applications

MTDIA has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. MTDIA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, MTDIA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. MTDIA has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-8-13(2)18(14(3)9-12)21-19(23)16-6-5-7-17(10-16)22-20(24)15(4)11-27(22,25)26/h5-10,15H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXSOBCNOJQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2,4,6-trimethylphenyl)benzamide

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